Methyl 2-(5-hydroxy-6-phenyl-1,2,4-triazin-3-ylthio)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(5-hydroxy-6-phenyl-1,2,4-triazin-3-ylthio)acetate is a complex organic compound that features a triazine ring, a phenyl group, and a thioether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(5-hydroxy-6-phenyl-1,2,4-triazin-3-ylthio)acetate typically involves the reaction of 5-hydroxy-6-phenyl-1,2,4-triazine-3-thiol with methyl bromoacetate. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours until the completion of the reaction, which is monitored by thin-layer chromatography (TLC).
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(5-hydroxy-6-phenyl-1,2,4-triazin-3-ylthio)acetate can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The triazine ring can be reduced under hydrogenation conditions using catalysts such as palladium on carbon.
Substitution: The thioether linkage can be substituted with other nucleophiles in the presence of a suitable leaving group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a reduced triazine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(5-hydroxy-6-phenyl-1,2,4-triazin-3-ylthio)acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as UV absorbers and stabilizers.
Mechanism of Action
The mechanism by which Methyl 2-(5-hydroxy-6-phenyl-1,2,4-triazin-3-ylthio)acetate exerts its effects involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The triazine ring and phenyl group play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(5-hydroxy-6-methyl-1,2,4-triazin-3-ylthio)acetate
- Methyl 2-(5-hydroxy-6-ethyl-1,2,4-triazin-3-ylthio)acetate
- Methyl 2-(5-hydroxy-6-propyl-1,2,4-triazin-3-ylthio)acetate
Uniqueness
Methyl 2-(5-hydroxy-6-phenyl-1,2,4-triazin-3-ylthio)acetate is unique due to the presence of the phenyl group, which can enhance its binding interactions and stability compared to its methyl, ethyl, or propyl analogs. This uniqueness makes it a valuable compound for specific applications where enhanced binding and stability are required.
Properties
Molecular Formula |
C12H11N3O3S |
---|---|
Molecular Weight |
277.30 g/mol |
IUPAC Name |
methyl 2-[(5-oxo-6-phenyl-4H-1,2,4-triazin-3-yl)sulfanyl]acetate |
InChI |
InChI=1S/C12H11N3O3S/c1-18-9(16)7-19-12-13-11(17)10(14-15-12)8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,13,15,17) |
InChI Key |
FWVXTIRUERDFHN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CSC1=NN=C(C(=O)N1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.